

Genipin 1-gentiobioside chemical structure and properties

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Compound of Interest

Compound Name: **Genipin 1-gentiobioside**

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An In-Depth Technical Guide to **Genipin 1-gentiobioside**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Iridoid Glycoside

Genipin 1-gentiobioside is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.^[1] It is one of the most abundant and biologically significant iridoids found in the fruits of *Gardenia jasminoides* Ellis and *Genipa americana*.^{[2][3]}

Traditionally used in herbal medicine, these plants are now recognized as rich sources of pharmacologically active compounds. **Genipin 1-gentiobioside**, in particular, has garnered substantial interest for its diverse therapeutic potential, including hepatoprotective, anti-inflammatory, antioxidant, antithrombotic, and neuroprotective activities.^{[2][4]}

This guide provides a comprehensive technical overview of **Genipin 1-gentiobioside**, synthesizing current knowledge on its chemical structure, physicochemical properties, natural biosynthesis, and mechanisms of action. Furthermore, it offers detailed, field-proven protocols for its extraction, purification, and quantification, designed to empower researchers in their discovery and development endeavors.

Section 1: Chemical Structure and Physicochemical Properties

Genipin 1-gentiobioside is structurally composed of an aglycone, genipin, linked to a gentiobiose (a disaccharide of two glucose units) moiety via a β -glycosidic bond at the C1 position.^[5] This glycosylation significantly influences its solubility and pharmacokinetic profile compared to its aglycone.

Chemical Identity

The precise chemical structure of **Genipin 1-gentiobioside** is methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.^[3]

Image Source: PubChem CID 3082301.^[3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **Genipin 1-gentiobioside**, critical for designing experimental protocols, formulation, and analytical methods.

Property	Value	Source(s)
CAS Number	29307-60-6	[3][6]
Molecular Formula	C ₂₃ H ₃₄ O ₁₅	[3][6]
Molecular Weight	550.51 g/mol	[3][6][7]
Appearance	White to light yellow solid/powder	[N/A]
Purity	≥98% (Commercially available)	[8]
UV Maximum (λ _{max})	236-240 nm	[8][9]
Solubility	DMSO: 50-100 mg/mL (90.82 mM - 181.65 mM) Ethanol: 125 mg/mL (227.06 mM) Methanol, Acetone, Chloroform: Soluble	[2][10][11]
Predicted XLogP3	-4.5	[3][7]
Storage Conditions	Powder: -20°C (stable for ≥ 3 years) In Solvent: -80°C (stable for up to 1 year)	[11][12]

Section 2: Natural Occurrence and Biosynthesis

Natural Sources

Genipin 1-gentiobioside is predominantly isolated from plants of the Rubiaceae family, most notably:

- *Gardenia jasminoides* Ellis (Fructus Gardeniae): A primary source where it exists alongside other iridoids like geniposide and gardenoside.[2][13]
- *Genipa americana* L. (Genipap): Another significant source, particularly in the unripe fruits.[3]

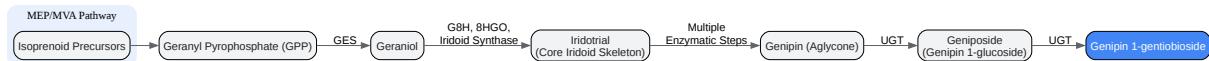
Biosynthesis Pathway

The biosynthesis of iridoids is a complex enzymatic cascade originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal

monoterpene precursor, geranyl pyrophosphate (GPP).[\[14\]](#) The formation of the core iridoid skeleton is a critical phase, followed by glycosylation.

The pathway leading to **Genipin 1-gentiobioside** can be conceptualized as follows:

- Iridoid Skeleton Formation: GPP is converted to the acyclic monoterpene geraniol. A series of subsequent oxidation and reductive cyclization reactions, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H) and iridoid synthase (IS), forms the characteristic cyclopentanopyran ring structure of the iridoid scaffold, iridotriol.[\[1\]](#)[\[14\]](#)[\[15\]](#)
- Formation of Genipin (Aglycone): Further enzymatic modifications of the iridoid skeleton lead to the formation of the aglycone, genipin.
- Glycosylation: The final step involves the sequential attachment of two glucose molecules to the genipin aglycone. A UDP-glucosyltransferase (UGT) enzyme catalyzes the transfer of a glucose moiety to the C1-hydroxyl group of genipin, forming geniposide. A second glycosylation step, likely catalyzed by another specific UGT, attaches a second glucose molecule to the first via a $\beta(1 \rightarrow 6)$ linkage, yielding **Genipin 1-gentiobioside**.



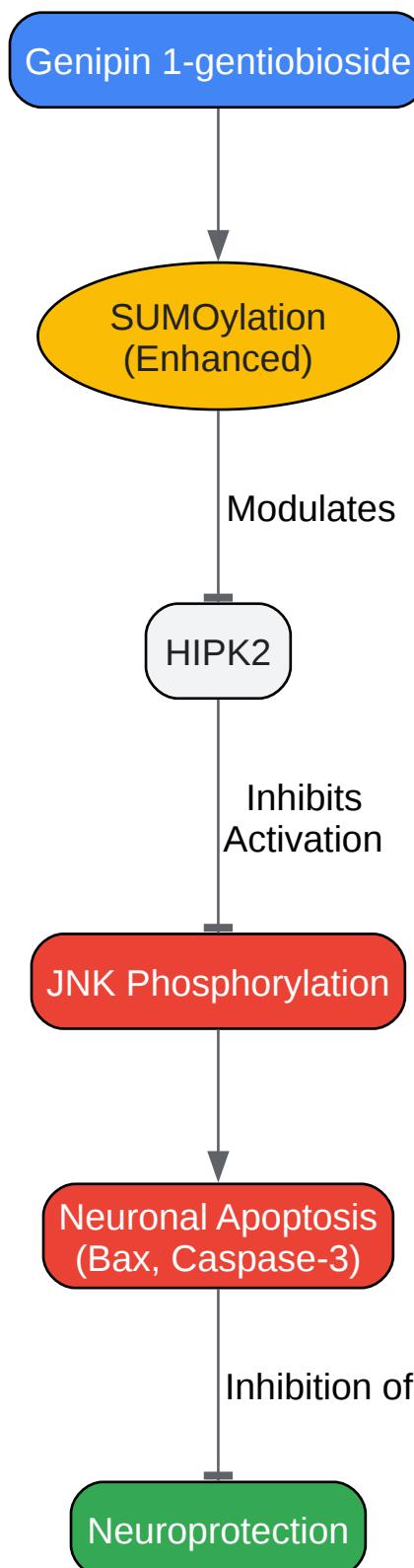
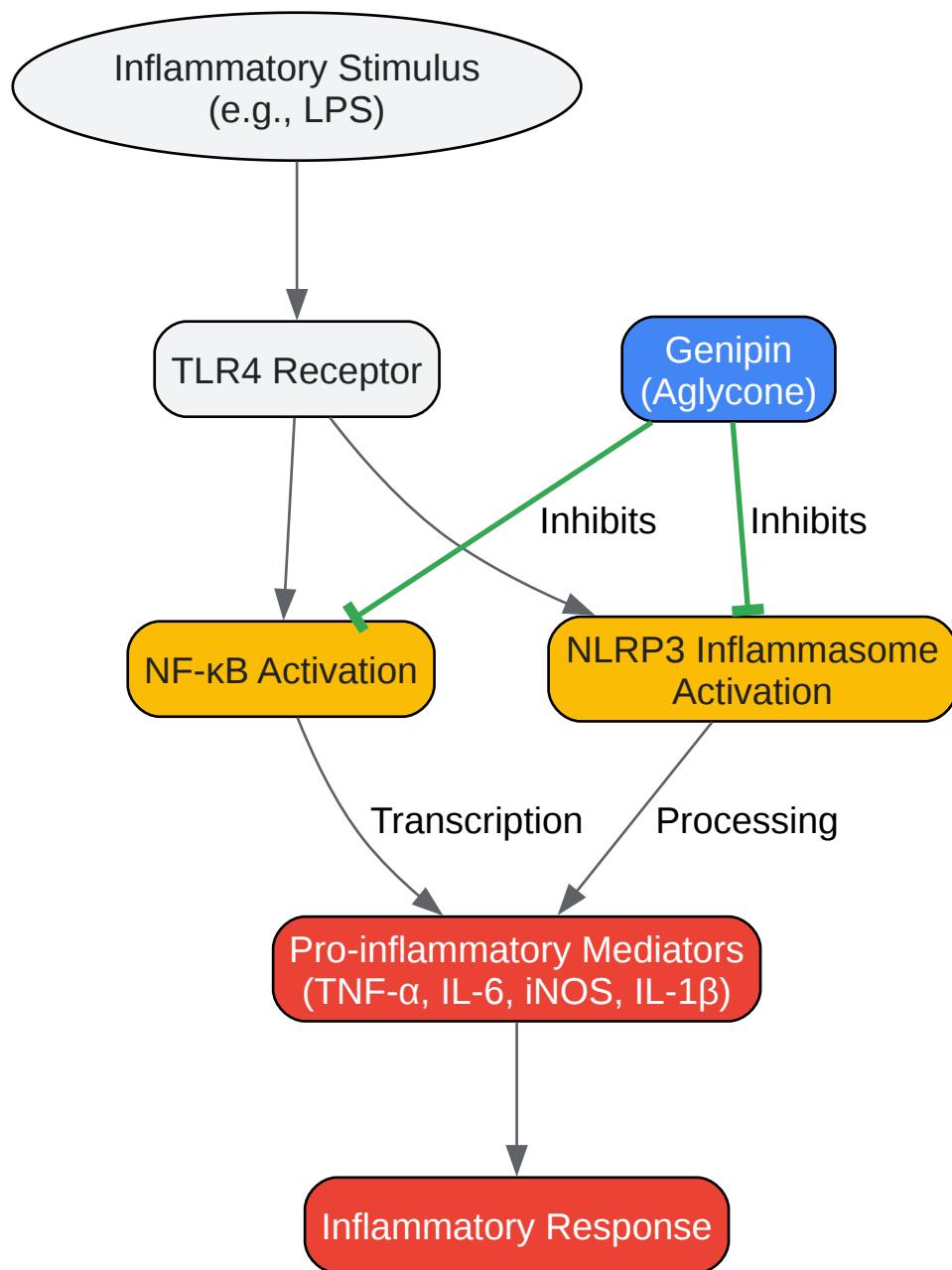
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Fig. 2: Neuroprotective signaling pathway of **Genipin 1-gentiobioside**.

Anti-inflammatory Activity (Mediated by Genipin)

While **Genipin 1-gentioside** possesses inherent anti-inflammatory properties, many of its effects are attributed to its metabolite, genipin. Genipin is a potent inhibitor of inflammatory cascades initiated by stimuli like lipopolysaccharide (LPS). [16] Mechanism: Genipin targets multiple nodes in the inflammatory response. It blocks the degradation of I κ B- β , which in turn prevents the activation and nuclear translocation of the master inflammatory transcription factor, NF- κ B. [16] This leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF- α and IL-6. Additionally, genipin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for processing pro-inflammatory cytokines like IL-1 β . [16][17]



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Fig. 3: Anti-inflammatory signaling pathways inhibited by Genipin.

Section 4: Experimental Protocols and Methodologies

The successful study of **Genipin 1-gentiobioside** relies on robust and validated methods for its extraction, purification, and analysis. The following protocols are synthesized from established methodologies.

Extraction from Plant Material: Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that enhances extraction yield by using acoustic cavitation to disrupt plant cell walls. [18][19] This protocol is optimized for extracting iridoid glycosides from *Gardenia jasminoides* fruits.

Protocol Steps:

- Preparation: Dry the fruits of *Gardenia jasminoides* and grind them into a fine powder (40-60 mesh).
- Solvent Addition: Weigh 1.0 g of the powdered plant material and place it into an extraction vessel. Add 30 mL of deionized water (solid-to-liquid ratio of 1:30 g/mL). [18] 3. Pre-soaking: Allow the mixture to soak for 30 minutes at room temperature to ensure complete wetting of the plant material.
- Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz frequency). Set the temperature to 70°C and sonicate for 30 minutes. [18] The elevated temperature increases the solubility and diffusivity of the target compound.
- Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to remove solid plant debris.
- Sample Preparation for Analysis: Take an aliquot of the filtrate and pass it through a 0.22 µm syringe filter before HPLC analysis. [18]

Purification: Representative Column Chromatography

Purification of iridoid glycosides from crude extracts is typically achieved using column chromatography. While a specific protocol for **Genipin 1-gentiobioside** is not detailed in the literature, this general method, based on the purification of its precursor geniposide, is effective. [20] Protocol Steps:

- Column Packing: Prepare a glass column with D301R macroporous absorption resin, using a diameter-to-height ratio of approximately 1:7.5. Equilibrate the column with deionized water.

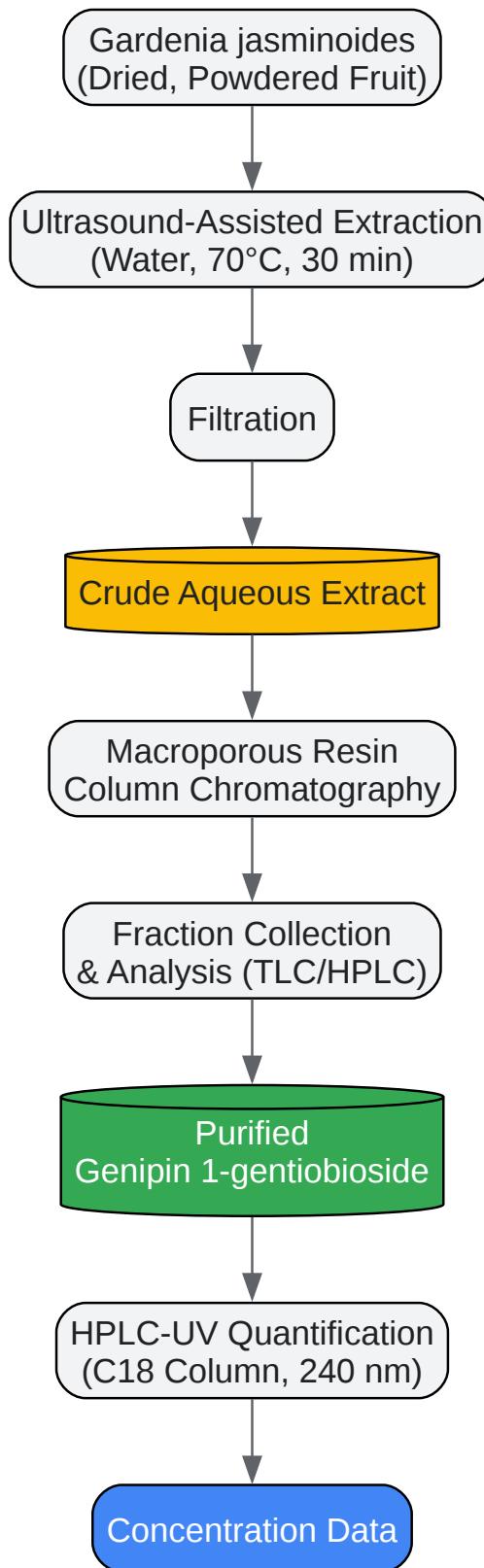
- Sample Loading: Concentrate the crude aqueous extract obtained from UAE. Load the concentrated extract onto the column at a flow rate of ~1 bed volume (BV) per hour. The sample volume should be approximately 1/3 BV.
- Washing: Wash the column with 2 BV of deionized water to remove highly polar impurities, such as sugars and salts, until the eluate is colorless.
- Elution: Elute the target compound, **Genipin 1-gentiobioside**, using a stepwise gradient of ethanol in water. Begin with a low concentration of ethanol (e.g., 20% ethanol) and gradually increase the concentration. Collect fractions of the eluate.
- Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.
- Pooling and Concentration: Pool the pure fractions and remove the ethanol and water using a rotary evaporator under reduced pressure. Dry the remaining solid in a vacuum oven to yield purified **Genipin 1-gentiobioside**.

Quantification: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the standard method for the accurate quantification of **Genipin 1-gentiobioside** in extracts and purified samples. [9][21] Protocol Steps:

- Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column is ideal (e.g., Supelco C18, 5 μ m, 4.6 x 250 mm). [9]3. Mobile Phase: Prepare an isocratic mobile phase consisting of Methanol and 20 mM Ammonium Acetate (NH₄Ac) in a 30:70 (v/v) ratio. [9]Filter and degas the mobile phase before use.
- Chromatographic Conditions:
 - Flow Rate: 0.8 mL/min [9] * Column Temperature: 30-35°C
 - Injection Volume: 10-20 μ L

- Detection Wavelength: 240 nm [9][21]5. Standard Curve Preparation: Prepare a stock solution of purified **Genipin 1-gentiobioside** standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
- Quantification: Inject the standards and samples. Identify the **Genipin 1-gentiobioside** peak based on its retention time compared to the standard. Calculate the concentration in the samples by interpolating their peak areas against the standard curve. The limit of detection (LOD) for this method is approximately 0.25 µg/mL. [9]



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Fig. 4: General workflow for extraction, purification, and analysis.

Section 5: Applications in Research and Drug Development

The unique biological profile of **Genipin 1-gentiobioside** makes it a compelling candidate for further investigation and therapeutic development.

- Neurodegenerative Diseases: Its demonstrated neuroprotective effects via the HIPK2/JNK pathway suggest potential applications in treating conditions characterized by neuronal loss, such as depression, Alzheimer's disease, and Parkinson's disease. [22][23]* Inflammatory Disorders: As a precursor to the potent anti-inflammatory agent genipin, it holds promise for the treatment of chronic inflammatory diseases, including osteoarthritis and inflammatory bowel disease. [16][24]* Drug Delivery and Biomaterials: The aglycone, genipin, is a well-known natural cross-linking agent used to create biocompatible hydrogels and scaffolds for tissue engineering and controlled drug release. [20][25] Research into the direct use of **Genipin 1-gentiobioside** in such systems could yield novel biomaterials with inherent therapeutic activity.
- Phytochemical Reference Standard: In its purified form, it serves as an essential reference standard for the quality control and standardization of herbal medicines and botanical extracts containing *Gardenia jasminoides*. [13]

Conclusion

Genipin 1-gentiobioside stands out as a natural product with a well-defined chemical identity and a promising spectrum of pharmacological activities. Its mechanisms of action, particularly in neuroprotection and inflammation, provide a solid foundation for its exploration as a lead compound in drug discovery. The methodologies detailed in this guide offer a practical framework for researchers to isolate, quantify, and further investigate this valuable iridoid glycoside, paving the way for future innovations in medicine and biotechnology.

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